molecular formula C7H5BrFNO2 B1529028 1-Bromo-2-fluoro-3-methyl-4-nitrobenzene CAS No. 1807209-28-4

1-Bromo-2-fluoro-3-methyl-4-nitrobenzene

Cat. No. B1529028
M. Wt: 234.02 g/mol
InChI Key: MGDMRVLZYULUGU-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-methyl-4-nitrobenzene is a pale-yellow to yellow or red-brown solid or liquid . It can be used in copper reduction reactions and as an organic electrophosphorescent material .


Synthesis Analysis

The synthesis of 1-Bromo-2-fluoro-3-methyl-4-nitrobenzene involves electrophilic substitution reactions . The nitro group is a meta directing group, which means that the first step needs to be the nitration and not the bromination .


Molecular Structure Analysis

The molecular formula of 1-Bromo-2-fluoro-3-methyl-4-nitrobenzene is C7H5BrFNO2 . The InChI code is 1S/C7H5BrFNO2/c1-4-6(9)3-2-5(8)7(4)10(11)12/h2-3H,1H3 .


Chemical Reactions Analysis

1-Bromo-2-fluoro-3-methyl-4-nitrobenzene can undergo palladium-catalyzed Stille cross-coupling reaction . It can also be used in copper reduction reactions .


Physical And Chemical Properties Analysis

1-Bromo-2-fluoro-3-methyl-4-nitrobenzene is a pale-yellow to yellow or red-brown solid or liquid . It has a molecular weight of 234.02 .

Scientific Research Applications

Polymer Solar Cells Improvement

The introduction of 1-Bromo-4-Nitrobenzene (a related compound) to the active layer of polymer solar cells (PSCs) alongside poly(3-hexylthiophene) and [6,6]-phenyl-C61-butyric acid methyl ester significantly enhances device performance. The optimal addition amount was found to be 25 wt%, leading to a more than 57% improvement in power conversion efficiency (PCE). This enhancement is attributed to the formation of electron transfer complexes, which facilitate excitonic dissociation at the donor–acceptor interface and reduce excitonic recombination to the ground state, demonstrating a novel approach to improving solar cell efficiency (Fu et al., 2015).

Radiopharmaceutical Synthesis

1-Bromo-3-(nitrobenzene-4-sulfonyloxy)-propane, which shares a structural resemblance, was used in the two-step synthesis of [18F]FP-β-CIT, a radiopharmaceutical for positron emission tomography (PET) imaging. The process involves fluorination with no-carrier-added fluorine-18, resulting in a product with over 98% radiochemical purity and a specific activity of 94 ± 50 GBq/µmol. This method highlights the critical role of halogenated nitrobenzenes in the development of diagnostic agents (Klok et al., 2006).

Vibrational Spectroscopy of Substituted Benzenes

Research on trisubstituted benzenes, including compounds similar to 1-Bromo-2-fluoro-3-methyl-4-nitrobenzene, utilized transferred force constants from monohalogenated nitrobenzenes and dihalogenated benzenes for vibrational spectroscopy analysis. This study provided detailed vibrational assignments for such molecules, contributing to a deeper understanding of their vibrational properties and structural characteristics (Reddy & Rao, 1994).

Nitration of Polyfluoro-benzenes

The nitration process of polyfluoro-benzenes, including 1-bromo-2,3,4,5-tetrafluorobenzene, showcases the chemical reactivity of bromo-fluoro-nitrobenzene compounds towards forming mononitro-compounds. This reaction, using a mixture of fuming nitric acid, boron trifluoride, and tetramethylene sulphone, achieved high yields, indicating the potential of these compounds in synthesizing diverse nitroaromatics (Coe, Jukes, & Tatlow, 1966).

Photodissociation Studies

The study of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene under UV photodissociation revealed that the substitution of a fluorine atom significantly alters the energy partitioning and dynamics of photofragments. This research provides insight into the effects of halogen substitutions on the photophysical behavior of benzene derivatives, which is crucial for understanding their stability and reactivity under light exposure (Gu et al., 2001).

Safety And Hazards

The compound has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

1-Bromo-2-fluoro-3-methyl-4-nitrobenzene can be used in the synthesis of N-fused tricyclic indoles, dimethyamine, and benzofuran . It can also be used as an organic electrophosphorescent material and in organic electroluminescent elements and electronic devices .

properties

IUPAC Name

1-bromo-2-fluoro-3-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDMRVLZYULUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-fluoro-3-methyl-4-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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